molecular formula C9H13ClN2O2 B13592054 ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate

ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B13592054
M. Wt: 216.66 g/mol
InChI Key: UXXNAUPLQWXOTJ-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate typically involves the chloromethylation of a pyrazole derivative. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylate with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or primary amines in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution Reactions: Formation of azides, thiols, or amines.

    Oxidation Reactions: Formation of hydroxyl or carbonyl derivatives.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    1,3-Dimethyl-5-pyrazolecarboxylate: Lacks the chloromethyl group, resulting in different reactivity and applications.

    4-(Bromomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological activity.

    Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate:

The uniqueness of this compound lies in its chloromethyl group, which provides a versatile handle for further functionalization and derivatization, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

ethyl 4-(chloromethyl)-1,5-dimethylpyrazole-3-carboxylate

InChI

InChI=1S/C9H13ClN2O2/c1-4-14-9(13)8-7(5-10)6(2)12(3)11-8/h4-5H2,1-3H3

InChI Key

UXXNAUPLQWXOTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1CCl)C)C

Origin of Product

United States

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